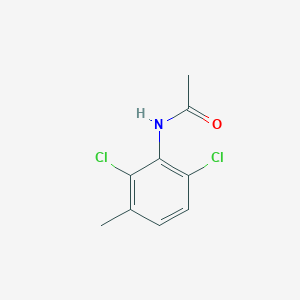

N-(2,6-Dichloro-3-methylphenyl)acetamide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Farmorubicin is synthesized through a series of chemical reactions starting from daunorubicin. The key step involves the epimerization of the hydroxyl group at the 4’ position of the sugar moiety, converting daunorubicin to epirubicin . This process typically involves the use of strong acids or bases under controlled conditions to achieve the desired stereochemistry.

Industrial Production Methods: In industrial settings, the production of Farmorubicin involves large-scale fermentation processes using Streptomyces peucetius, a bacterium that naturally produces anthracyclines. The fermentation broth is then subjected to various purification steps, including solvent extraction, crystallization, and chromatography, to isolate and purify Farmorubicin .

Analyse Chemischer Reaktionen

Reaktionstypen: Farmorubicin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Farmorubicin kann oxidiert werden, um Epirubicinol zu bilden, einen weniger aktiven Metaboliten.

Reduktion: Der Chinonrest in Farmorubicin kann reduziert werden, um Hydrochinonderivate zu bilden.

Substitution: Die Methoxygruppe an der 4'-Position kann durch andere funktionelle Gruppen substituiert werden, um verschiedene Analoga zu erzeugen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten typischerweise Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden:

Oxidation: Epirubicinol.

Reduktion: Hydrochinonderivate.

Substitution: Verschiedene Analoga mit modifizierten funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Farmorubicin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Wird in der pharmazeutischen Industrie zur Entwicklung und Produktion von Chemotherapeutika eingesetzt.

5. Wirkmechanismus

Farmorubicin entfaltet seine Wirkungen über mehrere Mechanismen:

DNA-Interkalation: Farmorubicin interkaliert zwischen DNA-Basenpaaren, stört die DNA-Struktur und hemmt die DNA- und RNA-Synthese.

Topoisomerase-II-Hemmung: Farmorubicin stabilisiert den DNA-Topoisomerase-II-Komplex, verhindert die Re-Ligierung von DNA-Strängen und führt zu DNA-Strangbrüchen.

Freisetzung von freien Radikalen: Farmorubicin erzeugt freie Radikale, die oxidative Schäden an zellulären Komponenten, einschließlich DNA, verursachen.

Wirkmechanismus

Farmorubicin exerts its effects through several mechanisms:

DNA Intercalation: Farmorubicin intercalates between DNA base pairs, disrupting the DNA structure and inhibiting DNA and RNA synthesis.

Topoisomerase II Inhibition: Farmorubicin stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands and leading to DNA strand breaks.

Free Radical Generation: Farmorubicin generates free radicals that cause oxidative damage to cellular components, including DNA.

Vergleich Mit ähnlichen Verbindungen

Farmorubicin ähnelt anderen Anthracyclin-Arzneimitteln wie Doxorubicin und Daunorubicin. Es hat einige einzigartige Eigenschaften:

Ähnliche Verbindungen:

- Doxorubicin

- Daunorubicin

- Idarubicin

- Mitoxantron

Die einzigartige Stereochemie und pharmakokinetischen Eigenschaften von Farmorubicin machen es zu einem wertvollen Medikament bei der Behandlung verschiedener Krebsarten und bieten Vorteile in Bezug auf reduzierte Nebenwirkungen und verbesserte Wirksamkeit in bestimmten Chemotherapieregimen .

Eigenschaften

IUPAC Name |

N-(2,6-dichloro-3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-5-3-4-7(10)9(8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKDFKCEXKPCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066249 | |

| Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17700-55-9 | |

| Record name | N-(2,6-Dichloro-3-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17700-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017700559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2,6-dichloro-3-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-dichloro-3-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

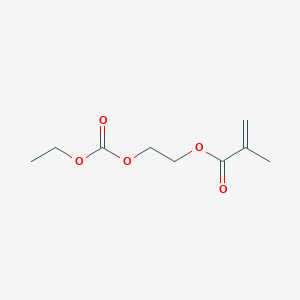

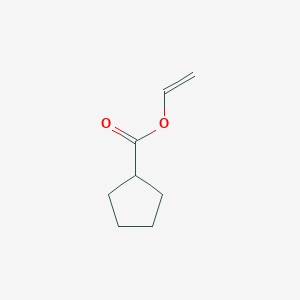

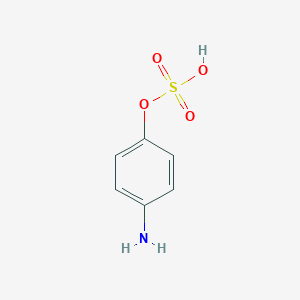

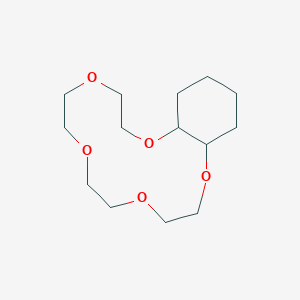

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)

![Phosphinic acid, bis[p-(dimethylamino)phenyl]-, methyl ester](/img/structure/B97844.png)